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molecular formula C12H18 B8419716 Cyclododeca-1,3,5-triene

Cyclododeca-1,3,5-triene

Cat. No. B8419716
M. Wt: 162.27 g/mol
InChI Key: XRLIZCVYAYNXIF-UHFFFAOYSA-N
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Patent
US05686638

Procedure details

162.3 g (1 mol) of cyclododecatriene (purity 95%) were dissolved in 1500 ml of methanol, the solution was cooled to -20° C., and an O3 /O2 mixture containing 4% by weight of O3 was passed in until 0.33 mol of ozone had been introduced into the solution. The hydrogenation solution obtained as in Example 1 contained dodecanedial and its acetals. Cyclododecane formed was extracted from the acetic acid solution using petroleum ether prior to the oxidation.
Quantity
162.3 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step One
Name
O3 O2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ozone
Quantity
0.33 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1C[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[O:13]=[O+][O-].O=O.O=[O+][O-].[CH3:21][OH:22]>>[CH:1](=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH:21]=[O:22] |f:1.2|

Inputs

Step One
Name
Quantity
162.3 g
Type
reactant
Smiles
C1=CC=CC=CCCCCCC1
Name
Quantity
1500 mL
Type
reactant
Smiles
CO
Step Two
Name
O3 O2
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-].O=O
Name
O3
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Three
Name
ozone
Quantity
0.33 mol
Type
reactant
Smiles
O=[O+][O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
had been introduced into the solution

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC=O)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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